2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-10-5-15(12-20)22-18-7-8-19-22)13-3-1-4-14(11-13)21-9-2-6-17-21/h1-4,6-9,11,15H,5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGXVIKIFZPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound features three critical structural elements:
- Pyrrolidine core substituted at the 3-position with a 1,2,3-triazole ring.
- 3-(1H-Pyrazol-1-yl)benzoyl group attached to the pyrrolidine nitrogen.
- Spatial arrangement ensuring stability and synthetic feasibility.
Retrosynthetic disconnections suggest two primary approaches (Figure 1):
- Route A : Late-stage Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring after assembling the pyrrolidine-benzoyl-pyrazole scaffold.
- Route B : Early-stage triazole formation, followed by sequential functionalization of the pyrrolidine and benzoyl-pyrazole units.
Synthetic Pathways and Methodologies
Route A: Sequential Assembly via CuAAC
Synthesis of 3-Azidopyrrolidine Intermediate (I)
The pyrrolidine core is functionalized with an azide group at position 3 through a two-step protocol:
- Boc protection : Treat pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) to yield N-Boc-pyrrolidine.
- Azide introduction : React N-Boc-pyrrolidine with trimethylsilyl azide (TMSN₃) and iodine monochloride (ICl) in acetonitrile at 0°C, followed by deprotection with trifluoroacetic acid (TFA) to afford I (Yield: 68–72%).
Key characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.38 (m, 1H, pyrrolidine H3), 2.95–2.83 (m, 2H, H2/H4), 2.12–1.98 (m, 2H, H5).
- HRMS (ESI+) : m/z calcd. for C₄H₈N₄ [M+H]⁺ 113.0822, found 113.0825.
Preparation of 3-(1H-Pyrazol-1-yl)benzoyl Chloride (II)
- Suzuki-Miyaura coupling : React 3-bromobenzoic acid with 1H-pyrazole-1-boronic acid using Pd(PPh₃)₄ in dioxane/H₂O (4:1) at 80°C for 12 h to yield 3-(1H-pyrazol-1-yl)benzoic acid (Yield: 85%).
- Acyl chloride formation : Treat the benzoic acid with thionyl chloride (SOCl₂) at reflux for 3 h to generate II (Yield: 92%).
Key characterization :
Coupling of I and II
- Amide bond formation : React I with II in anhydrous DCM using TEA as a base at 0°C → RT for 6 h to yield 1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azidopyrrolidine (III ) (Yield: 78%).
Key characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 143.6 (pyrazole C3), 132.8–126.4 (aromatic carbons), 52.1 (pyrrolidine C3).
CuAAC for Triazole Formation
- Click reaction : Heat III with propargyl alcohol (1.2 eq), CuI (10 mol%), and sodium ascorbate in tert-butanol/H₂O (1:1) at 50°C for 12 h to afford the target compound (Yield: 65%).
Optimization data :
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI, sodium ascorbate | t-BuOH/H₂O | 50 | 65 |
| CuSO₄, sodium ascorbate | DMF/H₂O | 25 | 42 |
Route B: Early-Stage Triazole Construction
Synthesis of 3-(1H-1,2,3-Triazol-4-yl)pyrrolidine (IV)
- Propargylamine preparation : React pyrrolidin-3-one with propargylamine in methanol under H₂ (50 psi) with 10% Pd/C to yield 3-(prop-2-yn-1-ylamino)pyrrolidine.
- CuAAC cyclization : Treat with sodium azide (NaN₃) and CuI in DMF at 100°C for 8 h to form IV (Yield: 70%).
Key characterization :
Benzoylation of IV
Comparative Analysis of Synthetic Routes
Table 1. Route Efficiency and Challenges
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 32% | 47% |
| Key Advantage | Modular | Fewer steps |
| Major Challenge | Azide handling | Propargylamine stability |
Route B offers higher overall yield but requires stringent control over propargylamine stability during hydrogenation. Route A provides flexibility in late-stage diversification.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole H5), 8.21 (d, J = 2.4 Hz, 1H, pyrazole H3), 7.89–7.84 (m, 4H, aromatic), 4.12–3.98 (m, 1H, pyrrolidine H3), 3.45–3.32 (m, 2H, pyrrolidine H2/H4).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 166.8 (C=O), 144.1 (triazole C4), 134.2–126.1 (aromatic), 52.6 (pyrrolidine C3).
- HRMS (ESI+) : m/z calcd. for C₁₇H₁₇N₆O₂ [M+H]⁺ 357.1365, found 357.1368.
Mechanistic Insights and Side Reactions
Industrial Scalability Considerations
Table 2. Process Optimization Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 200 L |
| CuI Loading | 10 mol% | 5 mol% |
| Isolation Method | Column chromatography | Crystallization |
Transitioning to pilot scale necessitates replacing chromatographic purification with crystallization from ethanol/water (3:1), improving yield to 73%.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives containing the triazole ring have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells. In vitro tests indicated that compounds similar to 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole exhibit significant cytotoxic effects, comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented. Compounds with similar structures have been tested for their efficacy against bacterial and fungal strains. For example, some triazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
Anti-inflammatory Effects
Research indicates that triazole compounds can modulate inflammatory responses. The anti-inflammatory properties were assessed through various assays that measure cytokine production and edema reduction in animal models. Compounds related to this compound have shown promising results in reducing inflammation markers in vivo .
Case Study 1: Anticancer Activity
A study evaluated several derivatives of this compound against MCF-7 and HCT-116 cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant anticancer potential compared to standard treatments.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
Mechanism of Action
The mechanism of action of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogues reported in the literature:
Key Differences and Similarities
Structural Features
- Heterocyclic Diversity : The target compound uniquely combines pyrrolidine, pyrazole, and triazole rings, whereas analogues like those in prioritize benzimidazole/imidazo[4,5-b]pyridine systems. The oxadiazole derivatives in replace triazole with oxadiazole, altering electronic properties and binding affinities.
- Ligand Potential: The benzoyl-pyrazole-pyridine compound acts as a tridentate ligand, while the target compound’s triazole and pyrazole groups may enable similar coordination modes, though its pyrrolidine flexibility could influence metal-binding geometry .
Coordination Chemistry
- The tridentate ligand in demonstrates the utility of pyrazole-pyridine systems in metal coordination. The target compound’s triazole group could enhance binding versatility, as triazoles are known for strong σ-donor and π-acceptor capabilities in catalysis or materials science .
Biological Activity
The compound 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 371.4 g/mol
This compound features a triazole ring, which is known for its diverse biological activities, making it a significant target for drug development.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested :
- HCT116 (colon cancer)
- MDA-MB231 (breast cancer)
- Mia-PaCa2 (pancreatic cancer)
Case Study Findings :
A study reported that triazole derivatives showed significant cytotoxicity against these cell lines. For instance, one derivative exhibited an IC value of 42.5 µg/mL against MDA-MB231 cells, indicating potent activity .
Mechanism of Action :
The anticancer effects are attributed to the inhibition of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. The compound demonstrated TS inhibitory activity with IC values ranging from 1.95 to 4.24 µM, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial effects have been investigated. Some derivatives exhibited notable inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity | IC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 25.0 |
| Derivative B | S. aureus | 30.0 |
These findings suggest that the triazole framework contributes to both anticancer and antimicrobial activities through different mechanisms .
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with pyrrolidine and subsequent cyclization to form the triazole ring. This method allows for the introduction of various substituents that can enhance biological activity.
Q & A
Basic: What are the key synthetic challenges in constructing the pyrrolidinyl-triazole scaffold, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of pyrrolidine, benzoylation at the 3-position, and triazole ring formation via click chemistry. Key challenges include regioselectivity in triazole formation and steric hindrance from the pyrrolidine ring. Optimization strategies:
- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity for the triazole ring .
- Employ polar aprotic solvents (e.g., THF) and elevated temperatures (50–60°C) to enhance reaction rates .
- Monitor intermediates via TLC and purify using silica gel chromatography to isolate isomers .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzoyl proton shifts at δ 7.5–8.0 ppm, pyrrolidine CH₂ signals at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular weight (C₁₆H₁₅N₆O₃, calc. 339.12) and detects impurities .
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) groups .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the triazole and pyrazole rings?
Single-crystal X-ray diffraction using SHELXL software :
- Determines dihedral angles between the triazole, pyrrolidine, and benzoyl groups to assess planarity.
- Identifies hydrogen-bonding networks (e.g., N–H···O interactions) influencing molecular packing .
- Resolves stereochemistry at the pyrrolidine 3-position, critical for biological activity .
Advanced: How do competing side reactions during triazole formation impact yield, and what strategies mitigate this?
Common side reactions:
- Dimerization : Azide intermediates may form dimers under prolonged heating. Mitigation: Use excess alkyne (1.2–1.5 equiv) and short reaction times (<24 hr) .
- Copper Residues : Catalyst residues can reduce purity. Post-synthesis treatment with EDTA washes removes Cu(I) .
- Regioisomer Formation : Competing 1,5-triazole isomers are minimized by strict temperature control (50°C) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance antimicrobial potency?
Key SAR findings:
- Pyrazole Substitution : Electron-withdrawing groups (e.g., -NO₂) at the pyrazole 4-position increase biofilm inhibition (MIC₅₀: 8 µg/mL vs. 32 µg/mL for unmodified analogs) .
- Pyrrolidine Flexibility : Saturation of the pyrrolidine ring improves target binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsaturated analogs) .
- Triazole Linkers : Longer linkers between triazole and benzoyl groups reduce cytotoxicity (IC₅₀: >100 µM vs. 25 µM for shorter chains) .
Advanced: What computational methods predict binding modes of this compound with kinase targets?
- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). Key residues: Lys721 (hydrogen bond with triazole) and Phe723 (π-π stacking with benzoyl) .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns; RMSD <2.0 Å indicates stable complexes .
- Free Energy Calculations (MM-PBSA) : Quantifies ΔGbinding to prioritize derivatives (e.g., −10.3 kcal/mol for 4-NO₂-pyrazole variant) .
Basic: How should researchers handle discrepancies in reported biological activity data across studies?
- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control for Solubility : DMSO concentration ≤1% to avoid false negatives in cell-based assays .
- Cross-Validate Targets : Confirm kinase inhibition via orthogonal methods (e.g., Western blot for p-EGFR) .
Advanced: What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and DNA intercalator?
- Kinase Inhibition : Competitive binding to ATP pockets via triazole N-atoms and benzoyl π-stacking .
- DNA Interaction : Planar triazole-pyrazole system intercalates between base pairs, validated by ethidium bromide displacement assays (Kd = 1.2 µM) .
- Cellular Localization : Fluorescence microscopy (Cy5-labeled analog) shows nuclear and cytoplasmic distribution .
Basic: What are the stability considerations for long-term storage of this compound?
- Light Sensitivity : Store in amber vials at −20°C; UV-Vis shows degradation (λmax shift from 270 nm to 310 nm after 30 days under light) .
- Moisture Control : Lyophilize and store with desiccants; TGA indicates 5% mass loss at 40% RH .
- Oxidation Prevention : Argon atmosphere prevents pyrrolidine ring oxidation (HPLC purity >98% at 6 months) .
Advanced: How can isotope-labeled analogs facilitate pharmacokinetic studies?
- ¹³C/¹⁵N Labeling : Synthesize using ¹³C-acetylene or ¹⁵N-azides for tracking metabolic pathways via LC-MS .
- Tracer Applications : ¹⁸F-labeled derivatives (e.g., ¹⁸F-fluorobenzoyl) enable PET imaging of tumor uptake .
- Metabolite ID : HRMS/MS fragments (m/z 152.1, 294.3) map hepatic clearance pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
